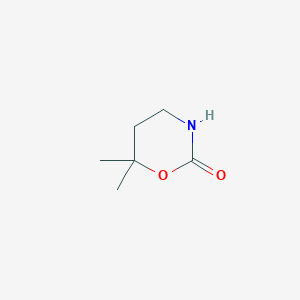
6,6-Dimethyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their significant biological and chemical properties. The presence of the dimethyl groups at the 6-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6,6-Dimethyl-1,3-oxazinan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, forming six-membered cyclic carbonates . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically employs high-yielding synthetic routes that are both cost-effective and environmentally friendly. The use of dimethyl carbonate as a reagent and solvent in the presence of a nucleophile and a catalyst or base is a notable method due to its low toxicity and high selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazinanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazinanones, amines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for pharmaceutical agents, including anti-HIV drugs and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals, cosmetics, and pesticides.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the nitrogen and oxygen atoms in the ring, which can participate in various chemical reactions. These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
1,3-Oxazinan-2-one: Lacks the dimethyl groups at the 6-position, resulting in different reactivity and stability.
4,6-Disubstituted-1,3-oxazinan-2-one: Features additional substituents at the 4 and 6 positions, which can alter its chemical properties.
Uniqueness: 6,6-Dimethyl-1,3-oxazinan-2-one is unique due to the presence of the dimethyl groups at the 6-position, which enhances its stability and reactivity compared to other oxazinanones. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8) |
Clave InChI |
OIHVPJNMIRGQSV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC(=O)O1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














